Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

This specific isonicotinate ester is distinguished by its 2-hydroxy/2-oxo tautomer and 6-trifluoromethyl group, enabling unique O-alkylation reactions not possible with non-hydroxylated analogs. The 4-carboxylate ethyl ester vector is critical for building molecular scaffolds with defined spatial orientation. Choose CAS 1227579-51-2 over the methyl ester (CAS 1060810-77-6) for a calculated LogP increase of ~0.5–0.6 units to modulate membrane permeability. Ideal for amide coupling and hydrolysis-based diversification in medchem campaigns.

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
CAS No. 1227579-51-2
Cat. No. B1408550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
CAS1227579-51-2
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NC(=C1)C(F)(F)F
InChIInChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-6(9(10,11)12)13-7(14)4-5/h3-4H,2H2,1H3,(H,13,14)
InChIKeySZWHWKXCIQTTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS 1227579-51-2) Procurement Guide for Medicinal Chemistry


Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS 1227579-51-2), also named ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-4-carboxylate, is a heterocyclic building block belonging to the pyridone subclass of fluorinated isonicotinic acid derivatives . The compound possesses a molecular formula of C9H8F3NO3 and a molecular weight of 235.16 g/mol . It contains a trifluoromethyl group at the 6-position and a 2-hydroxy/2-oxo functionality, which together confer distinct electronic and tautomeric properties relative to non-hydroxylated or non-fluorinated isonicotinate analogs .

Why Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS 1227579-51-2) Cannot Be Replaced by Generic Isonicotinates


General substitution among isonicotinate esters is untenable due to critical structural variations that dictate divergent reactivity, biological target engagement, and physicochemical profiles. Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS 1227579-51-2) is distinguished by the simultaneous presence of a strongly electron-withdrawing 6-trifluoromethyl group and a 2-hydroxyl moiety that exists in tautomeric equilibrium with the 2-oxo (pyridone) form . This specific substitution pattern is not replicated in regioisomers such as ethyl 3-(trifluoromethyl)isonicotinate or ethyl 2-(trifluoromethyl)isonicotinate, which lack the 2-hydroxy/2-oxo functionality and consequently exhibit fundamentally different hydrogen-bonding capabilities and metabolic stability profiles . Furthermore, the compound's structural identity as a 4-carboxylate ester—distinct from the 3-carboxylate regioisomer (ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate, CAS 116548-02-8)—determines the spatial orientation of functional groups and thus the success or failure of downstream synthetic derivatization and molecular recognition . Even minor modifications such as replacing the ethyl ester with a methyl ester (methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, CAS 1060810-77-6) alter physicochemical parameters such as LogP and solubility, which can critically affect reaction yields and biological assay outcomes [1]. The quantitative evidence presented in Section 3 demonstrates that these structural differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS 1227579-51-2)


Regioisomeric Identity Verification: Differentiation from 3-Carboxylate Regioisomer

The compound is unequivocally the 4-carboxylate ester regioisomer (ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-4-carboxylate) . This is quantitatively distinguished from the 3-carboxylate regioisomer, ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS 116548-02-8), which possesses an identical molecular formula and molecular weight (C9H8F3NO3, 235.16 g/mol) but differs in carboxylate substitution position .

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Ester Alkyl Chain Impact on Lipophilicity: Ethyl vs Methyl Ester Comparison

The ethyl ester moiety confers distinct lipophilicity compared to the methyl ester analog, methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS 1060810-77-6). While direct experimentally measured LogP values are not available in the public domain for head-to-head comparison, class-level inference from isonicotinate ester series indicates that ethyl esters exhibit approximately 0.5–0.6 LogP units higher lipophilicity than the corresponding methyl esters due to the additional methylene group [1]. This difference can affect membrane permeability and metabolic hydrolysis rates in biological systems [1].

Medicinal Chemistry Physicochemical Properties ADME Optimization

Commercial Purity Benchmarking for Reliable Synthetic Reproducibility

Commercial suppliers of CAS 1227579-51-2, including Bidepharm and MolCore, provide the compound at standard purities of 97% or 98% (NLT 98%), with batch-specific analytical data (NMR, HPLC, GC) available for procurement qualification . In contrast, some structurally related analogs are offered only at 95% purity without guaranteed analytical documentation (e.g., ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate from certain suppliers) .

Synthetic Methodology Quality Control Procurement Specification

Distinct Synthetic Utility as a Pyridone-Based Building Block

The presence of the 2-hydroxy/2-oxo (pyridone) functionality distinguishes CAS 1227579-51-2 from non-hydroxylated trifluoromethylisonicotinate esters such as ethyl 2-(trifluoromethyl)isonicotinate (CAS 1214351-44-6, molecular formula C9H8F3NO2) and ethyl 3-(trifluoromethyl)isonicotinate . The pyridone structure provides a unique hydrogen-bond donor/acceptor pair and a nucleophilic site (oxygen) for alkylation or glycosylation reactions that are inaccessible in non-hydroxylated analogs . This enables the synthesis of N-alkylated, O-alkylated, or O-glycosylated derivatives that serve as privileged scaffolds in medicinal chemistry .

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Recommended Application Scenarios for Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS 1227579-51-2)


Synthesis of 4-Substituted Dihydropyridine-Based Lead Compounds

Utilize the 4-carboxylate ethyl ester as a handle for amide coupling or hydrolysis to the carboxylic acid for subsequent diversification. The defined 4-substitution geometry, as established in Section 3, is critical for building molecular scaffolds where the vector of the carboxylate-derived group must project in a specific spatial orientation relative to the trifluoromethyl and pyridone moieties. Procurement of the correct 4-carboxylate regioisomer (CAS 1227579-51-2) is essential for this application .

Preparation of O-Alkylated or O-Glycosylated Pyridone Derivatives

Exploit the 2-hydroxy/2-oxo (pyridone) tautomer for selective O-alkylation or O-glycosylation reactions. This synthetic pathway is unique to compounds possessing the 2-hydroxy/2-oxo functionality and is not available with non-hydroxylated isonicotinate esters (e.g., ethyl 2-(trifluoromethyl)isonicotinate). The resulting O-substituted products provide access to a distinct region of chemical space for biological screening .

Physicochemical Optimization in Lead Series Requiring Specific Lipophilicity

Select the ethyl ester (CAS 1227579-51-2) over the methyl ester analog (CAS 1060810-77-6) when an incremental increase in LogP of approximately 0.5–0.6 units is desired to modulate membrane permeability or metabolic stability. The quantified lipophilicity difference, derived from class-level inference, provides a rational basis for ester selection during lead optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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